![molecular formula C6H6Cl2F6S2 B6290015 Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide CAS No. 87612-19-9](/img/structure/B6290015.png)
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is a fascinating chemical compound with the molecular formula C6H8Cl2F6S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide typically involves the reaction of 1-(chloromethyl)-2,2,2-trifluoroethanol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and the use of a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce disulfide and trifluoromethyl groups into molecules.
Biology: Studied for its potential as a biochemical probe to investigate disulfide bond formation in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide involves its ability to form disulfide bonds with thiol groups in proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects. The compound’s trifluoromethyl groups also contribute to its stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)disulfide: Known for its use as a chemical warfare agent (mustard gas).
Bis(2-chloroethyl)sulfide: Another chemical warfare agent with similar properties.
Bis(2-chloroethyl)ether: Used in organic synthesis and as a solvent.
Uniqueness
Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]-1,1,1-trifluoropropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2F6S2/c7-1-3(5(9,10)11)15-16-4(2-8)6(12,13)14/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCOBQBQMYBXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)SSC(CCl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2F6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.